REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].O.O.O.O.O.O.O.OP([O-])([O-])=O.[Na+].[Na+].C(S([O-])(=O)=O)CCCCCCC.[Na+].[F:40][C:41]([F:45])=[C:42]([F:44])[F:43].C(F)(F)=C.[F:50][C:51]([F:58])([F:57])[C:52]([F:56])=[C:53]([F:55])[F:54]>O.C(O)(C)C>[F:50][C:51]([F:58])([F:57])[C:52]([F:56])=[C:53]([F:55])[F:54].[F:40][C:41]([F:45])=[C:42]([F:44])[F:43] |f:0.1.2,3.4.5.6.7.8.9.10.11.12,13.14,20.21|
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
sodium phosphate dibasic heptahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
sodium octyl sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
carried out at 115° C. in a well-stirred 4.0-liter stainless steel liquid full reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a back-pressure control valve in the effluent line
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
WAIT
|
Details
|
After 2.0 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
collection of effluent dispersion
|
Type
|
WAIT
|
Details
|
continued for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was separated from residual monomers in a degassing vessel at atmospheric pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=C(F)F)F)(F)F.FC(=C(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |